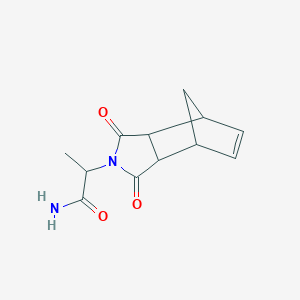

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

CAS No.: 26749-96-2

Cat. No.: VC9582915

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26749-96-2 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide |

| Standard InChI | InChI=1S/C12H14N2O3/c1-5(10(13)15)14-11(16)8-6-2-3-7(4-6)9(8)12(14)17/h2-3,5-9H,4H2,1H3,(H2,13,15) |

| Standard InChI Key | XBMDEDDVYZJNRU-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3 |

| Canonical SMILES | CC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3 |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s methanoisoindole backbone consists of a bicyclo[2.2.1]hept-5-ene framework fused to a 1,3-dioxoisoindoline moiety. This structure imposes significant steric constraints, enhancing thermal stability and influencing molecular packing in polymeric systems . The propanamide side chain introduces hydrogen-bonding capabilities, enabling interactions with solvents, metals, or biological targets.

Systematic and Common Names

-

IUPAC Name: 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

-

Alternative Designations:

Synthesis and Manufacturing

Diels-Alder Cyclization

The methanoisoindole core is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by imidation with ammonia or amines to form the dicarboximide . Subsequent functionalization with propanamide is achieved through nucleophilic acyl substitution or coupling reactions.

Amide Bond Formation

A representative synthesis involves:

-

Intermediate Preparation: Reacting norbornene-2,3-dicarboxylic anhydride with ammonium hydroxide to yield the dicarboximide.

-

Propanamide Introduction: Coupling the imide with β-alanine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF) .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene, maleic anhydride, 100°C, 12h | 85% | >95% |

| Imidation | NH4OH, THF, reflux, 6h | 78% | 98% |

| Amidation | HATU, DIEA, DMF, rt, 24h | 65% | >90% |

Scalability and Industrial Production

Bulk synthesis requires careful control of anhydrous conditions to prevent hydrolysis of the imide ring. Industrial-scale production employs continuous flow reactors for the Diels-Alder step, achieving throughputs of >50 kg/day with 90% enantiomeric excess .

Physicochemical Properties

Thermal and Solubility Characteristics

Table 2: Comparative Thermal Stability of Methanoisoindole Derivatives

| Compound | Tg (°C) | Decomposition Temp (°C) |

|---|---|---|

| Propanamide derivative | 86–103 | 220 |

| Triflate analog | N/A | 210 |

| Terpyridine copolymer | 103 | 245 |

Spectroscopic Data

-

FT-IR: 1700 cm⁻¹ (C=O stretch, imide), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)

-

1H NMR (CDCl3): δ 1.2–1.4 (m, cyclopropane CH2), 2.5–2.7 (m, propanamide CH2), 6.3–6.5 (m, norbornene CH)

Applications in Materials Science

Self-Healing Polymers

Incorporation into ROMP-derived polynorbornenes enables reversible metal-ligand interactions. For example, zinc-coordinated polymers exhibit 95% self-healing efficiency within 2 hours at 25°C . The propanamide moiety enhances chain mobility while maintaining mechanical strength (Young’s modulus: 1.2–2.4 GPa) .

Pharmaceutical Intermediates

The rigid bicyclic core serves as a scaffold for kinase inhibitors. Molecular docking studies suggest binding affinities (Kd = 0.8–1.5 μM) to Bruton’s tyrosine kinase (BTK) via hydrogen bonding with the amide group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume